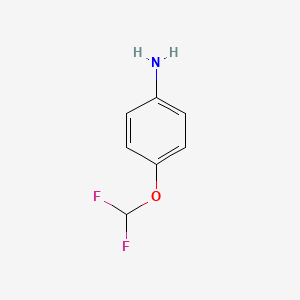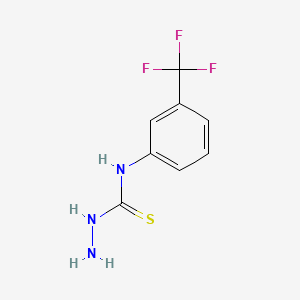![molecular formula C13H18BrNO B1300023 1-[2-(2-Bromophenoxy)ethyl]piperidine CAS No. 864424-01-1](/img/structure/B1300023.png)
1-[2-(2-Bromophenoxy)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[2-(2-Bromophenoxy)ethyl]piperidine" is a brominated piperidine derivative, which is a class of organic compounds that are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine derivatives are known to be involved in a variety of biological activities and have been explored for their use in neuroleptics, local anesthetics, analgesics, and antidiarrheal agents .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and reagents. One such reagent that has been used in the synthesis of 4,4-disubstituted piperidines is 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine. This reagent is particularly useful in the alkylation of active methylene compounds with N-mustard derivatives, which can lead to the formation of various functionalized piperidines . The synthesis of these compounds is of interest due to their relevance in the development of drugs with neuroleptic, anesthetic, analgesic, and antidiarrheal properties.
Molecular Structure Analysis
While the specific molecular structure analysis of "1-[2-(2-Bromophenoxy)ethyl]piperidine" is not detailed in the provided papers, the general structure of piperidine derivatives can be characterized by their piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of substituents, such as bromophenoxy groups, can significantly influence the molecular interactions and the overall three-dimensional conformation of the molecule. These structural variations can affect the compound's binding affinity to biological targets, such as receptors .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including enantiomeric resolution, which is the process of separating chiral molecules into their individual enantiomers. For instance, the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione was achieved using a Chiralpak IA column, indicating the potential for similar approaches to be applied to other brominated piperidine derivatives . Additionally, the protecting group 2-(piperidine-1-yl)-ethyl (PIP) has been evaluated for its stability under different conditions and its ability to be removed via Cope elimination or by mild Lewis acids, which is relevant for the synthesis and modification of piperidine-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by the nature and position of substituents on the piperidine ring. For example, halogenated 4-(phenoxymethyl)piperidines have been studied for their affinity and selectivity towards σ-1 receptors, with their log P values estimated using HPLC analysis. The introduction of various substituents, such as fluoroalkyl, hydroxyalkyl, and iodopropenyl groups, can modulate the dissociation constants for σ-1 and σ-2 receptors, indicating the importance of structural modifications in determining the biological activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Behavior and Synthesis
Piperidine and its derivatives, including those with bromophenoxyethyl groups, are crucial in nucleophilic aromatic substitution reactions. The chemistry underlying these reactions involves the interaction of piperidine with aromatic nitro-compounds, leading to the formation of substituted piperidines. This process is important for synthesizing various chemical entities, including pharmaceuticals, and is characterized by specific reaction kinetics and mechanisms (Pietra & Vitali, 1972).
Pharmacological Applications
Piperidine derivatives find extensive use in therapeutic contexts, showcasing a wide range of activities from antipsychotic to antihistamine and from antidepressant to anticancer properties. The versatility of the piperidine ring as a structural motif allows for the rational design of drugs targeting various diseases. Modifications to the piperidine structure, such as bromophenoxyethyl substitution, can significantly impact the medicinal potential of these molecules, influencing their pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
Specific Chemical and Pharmaceutical Insights
The pharmacophore of piperidine is notable for its incorporation into various therapeutic agents, indicating its broad potential across multiple therapeutic areas. The chemical modification of piperidine, including substitutions like bromophenoxyethyl, plays a crucial role in discovering novel drug-like elements. This adaptability suggests the potential for designing new molecules for addressing various pathological conditions, underlining the importance of further research into specific substitutions and their effects on biological activity (Singh et al., 2021).
Eigenschaften
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYMWCRXBKSSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

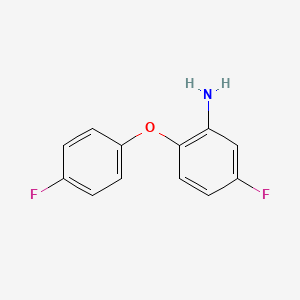
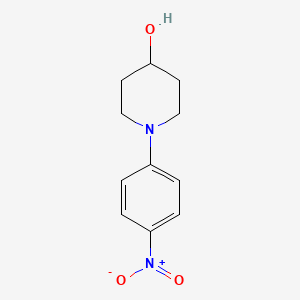


![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)
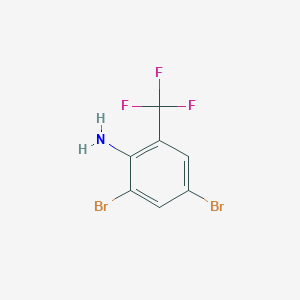
![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)

